An In-Depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 53623-37-3)
An In-Depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 53623-37-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its synonym 3-(4-Ethoxybenzoyl)propionic acid, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a keto group and a carboxylic acid moiety attached to an ethoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, potential applications in research and drug development, and essential safety and handling information.
Compound Identification and Properties
Proper identification and understanding of a compound's physical and chemical properties are foundational to its effective use in a research setting.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 53623-37-3 | [1][][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][][3] |
| Molecular Weight | 222.24 g/mol | [][3] |
| IUPAC Name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | [] |
| Synonyms | 3-(4-Ethoxybenzoyl)propionic acid | [1] |
| Appearance | Solid | [1] |
| Melting Point | 136 - 138 °C | [1] |
| InChI Key | HXMFVOXVXQBEEJ-UHFFFAOYSA-N | [3][4] |
Molecular Structure
The structure of 4-(4-ethoxyphenyl)-4-oxobutanoic acid is characterized by a central butanoic acid chain with a ketone at the 4-position and a 4-ethoxyphenyl substituent also at the 4-position.
Caption: Molecular structure of 4-(4-ethoxyphenyl)-4-oxobutanoic acid.
Spectroscopic Characterization
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¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group, two triplets for the ethylene bridge of the butanoic acid chain, and doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton would also be present.
-
¹³C NMR: Key signals would include carbons of the ethoxy group, the aliphatic carbons of the butanoic acid chain, the aromatic carbons, and two distinct carbonyl signals for the ketone and the carboxylic acid.
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Mass Spectrometry: The predicted monoisotopic mass is 222.0892 Da. Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[4]
Synthesis and Purification
The most logical and established method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.[5][6] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.
Causality of Experimental Design
The choice of the Friedel-Crafts acylation is dictated by the target structure. Phenetole (ethoxybenzene) is the aromatic starting material, as its ethoxy group is an ortho-, para-director and an activating group, making the aromatic ring sufficiently nucleophilic to attack the electrophile generated from succinic anhydride. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the succinic anhydride, forming a highly reactive acylium ion intermediate.[7] The reaction must be performed under anhydrous conditions as the Lewis acid catalyst reacts vigorously with water. The stoichiometry of the catalyst is crucial; typically, slightly more than two equivalents of AlCl₃ are used because it complexes with both the anhydride oxygen atoms and the resulting ketone product.
Caption: General workflow for the synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: In a fume hood, charge the flask with an inert solvent (e.g., dichloromethane) and anhydrous aluminum chloride (2.2 equivalents). Cool the mixture in an ice bath to 0-5 °C.
-
Anhydride Addition: Dissolve succinic anhydride (1.0 equivalent) in a minimal amount of the inert solvent and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.
-
Phenetole Addition: After the succinic anhydride has been added, add phenetole (1.0 equivalent) dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the crude product.
-
Isolation: Stir the quenched mixture for 30 minutes. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(4-ethoxyphenyl)-4-oxobutanoic acid as a solid.
Applications in Research and Drug Development
The true value of 4-(4-ethoxyphenyl)-4-oxobutanoic acid lies in its utility as a bifunctional chemical intermediate. The presence of both a ketone and a carboxylic acid allows for a wide range of subsequent chemical transformations, making it a valuable scaffold for building diverse molecular libraries.
-
Synthesis of Heterocycles: 4-Aryl-4-oxobutanoic acids are well-established precursors for synthesizing various nitrogen-containing heterocycles.[8][9] For instance, condensation with hydrazine derivatives can yield pyridazinones, a class of compounds known for a range of biological activities.[8] Reaction with diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are being investigated for anti-inflammatory and anticonvulsant effects.[9]
-
Precursor for Analog Synthesis: The ketone functionality can be reduced to an alcohol or completely to a methylene group (via Clemmensen or Wolff-Kishner reduction), providing access to 4-(4-ethoxyphenyl)butanoic acid derivatives.[10] The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling further coupling reactions.
-
Privileged Scaffold in Medicinal Chemistry: The 4-aryl-4-oxobutanoic acid motif is a component of more complex structures that have shown potential in drug discovery.[11] Its ability to be readily modified at two different points allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[1]
Hazard Identification (GHS Classification)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice.[1]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
References
- Synquest Labs. 4-(4-Ethoxyphenyl)
- BOC Sciences. CAS 53623-37-3 3-(4-Ethoxybenzoyl)propionic acid.
- FINETECH INDUSTRY LIMITED. 3-(4-ETHOXYBENZOYL)PROPIONIC ACID | CAS: 53623-37-3.
- Santa Cruz Biotechnology. 3-(4-Ethoxybenzoyl)propionic acid | CAS 53623-37-3.
- Angene International Limited. 4-(4-ETHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 53623-37-3.
- Parchem.
- BenchChem.
- Molecules. 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. 2025.
- ChemicalBook. 4-(4-ETHOXYANILINO)-4-OXOBUTANOIC ACID | 59256-45-0.
- BLDpharm. 4-((4-Ethoxyphenyl)amino)-4-oxobutanoic acid | 59256-45-0.
- Wikipedia. Friedel–Crafts reaction.
- Arabian Journal of Chemistry.
- Sigma-Aldrich.
- BenchChem.
- PubChem. 4-(4-Methoxyphenyl)butyric acid.
- Organic Chemistry Portal.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
- Chemistry Stack Exchange.
- PubChemLite. 4-(4-ethoxyphenyl)-4-oxobutanoic acid (C12H14O4).
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Sigma-Aldrich. 4-(4-ETHOXYPHENYL)-4-OXOBUTANOIC ACID AldrichCPR.
- NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397).
- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine.
- MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. 2022.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 3. 3-(4-ETHOXYBENZOYL)PROPIONIC ACID | CAS: 53623-37-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. PubChemLite - 4-(4-ethoxyphenyl)-4-oxobutanoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 10. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
